1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
Description
1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a pyridazinone moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-13-3-4-14(20)16(10-13)23-18(27)22-8-9-25-17(26)6-5-15(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJPMZMMKZUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with a pyridine derivative.
Attachment of the Difluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the difluorophenyl group and a halogenated intermediate.
Formation of the Urea Linkage: The final step involves the reaction of an amine intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the reduction of the pyridazinone ring.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or reduced pyridazinone derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- 1-(2,5-Dichlorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
Comparison: Compared to these similar compounds, 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea may exhibit unique properties due to the presence of the difluorophenyl group, which can influence its electronic properties, reactivity, and biological activity. The specific positioning of the fluorine atoms can also affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.
Biological Activity
The compound 1-(2,5-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS Number: 1105209-03-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol . The compound features a difluorophenyl group, a pyridazinone moiety, and an ethyl urea structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1105209-03-7 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit cancer cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway. A specific study demonstrated that analogs with similar structures had IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related pyridazine derivatives have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar functional groups have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The proposed mechanism involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, it may act as a selective inhibitor for cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . Additionally, the presence of the pyridine ring may enhance interactions with biological targets through hydrogen bonding and π-π stacking interactions.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various assays:
- In vitro Studies : A study evaluating the cytotoxic effects on cancer cell lines found that the compound inhibited cell growth significantly compared to controls, with an observed increase in apoptotic markers .
- In vivo Models : Animal models treated with this compound showed reduced tumor growth rates when compared to untreated controls. The study noted a decrease in angiogenesis markers, suggesting a potential anti-angiogenic effect .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound demonstrated superior activity against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
